molecular formula C17H13BrO6S B2390259 6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 866347-85-5

6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2390259
CAS No.: 866347-85-5
M. Wt: 425.25
InChI Key: UOMSAHHKMJEYJC-UHFFFAOYSA-N
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Description

6-Bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one (CAS 866347-85-5) is a synthetic small molecule belonging to a class of benzopyran-based arylsulfonamides investigated for their potent biological activity. This compound features a coumarin (benzopyran-2-one) core structure, which is a privileged scaffold in medicinal chemistry, substituted at the 3-position with a 3,4-dimethoxybenzenesulfonyl group and at the 6-position with a bromine atom. Its molecular formula is C17H13BrO6S, with a molecular weight of 425.25 g/mol . The primary research value of this compound lies in the field of oncology, particularly in targeting hypoxic tumor environments. It is structurally related to advanced analogs of known Hypoxia-Inducible Factor-1 (HIF-1) pathway inhibitors, such as KCN1 . HIF-1 is a key transcription factor that is stabilized under low-oxygen conditions and drives the expression of genes promoting cancer progression, angiogenesis, and treatment resistance . Elevated levels of HIF-1α are strongly associated with poor patient prognosis, making the HIF pathway an attractive therapeutic target . Related compounds have been shown to inhibit HIF-1-mediated gene transcription not by altering HIF-1α protein levels, but by disrupting the protein-protein interaction between the HIF-1α/HIF-1β heterodimer and the transcriptional coactivators p300/CBP, thereby blocking the formation of a functional transcription complex . This brominated coumarin-sulfonamide derivative serves as a critical intermediate for researchers engaged in structure-activity relationship (SAR) studies and medicinal chemistry optimization programs. The bromine atom offers a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing for the exploration of novel analogs with potentially improved potency and pharmacological properties . A significant challenge with the lead compounds in this chemical series has been their poor aqueous solubility, which necessitates complex formulations for in vivo studies . Therefore, this compound is highly valuable for chemists and pharmacologists aiming to design and develop next-generation HIF-1 inhibitors with enhanced drug-like characteristics for anticancer research. This product is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-bromo-3-(3,4-dimethoxyphenyl)sulfonylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO6S/c1-22-14-6-4-12(9-15(14)23-2)25(20,21)16-8-10-7-11(18)3-5-13(10)24-17(16)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMSAHHKMJEYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where p-bromo benzaldehyde and 3,4-dimethoxy acetophenone are stirred in an ethanolic solution in the presence of potassium hydroxide . This reaction forms the intermediate compound, which is then subjected to further reactions to introduce the sulfonyl group and complete the chromenone structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and higher yields.

Chemical Reactions Analysis

6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chromenone core structure may also contribute to its biological effects by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

The substituent at position 3 of the coumarin scaffold significantly influences physicochemical and biological properties. Key comparisons include:

Sulfonyl vs. Thiazolyl Groups
  • Thiazolyl Derivatives :
    • 3-(2-Methylthiazol-4-yl) : Compound 4 () has a methylthiazole substituent, increasing lipophilicity (logP ~2.5 estimated) compared to the target’s sulfonyl group.
    • Hydrazinyl-Thiazolyl Derivatives : Compounds 3b–3e () feature thiazole rings with hydrazine linkages. These derivatives exhibit higher melting points (>300°C) due to intermolecular hydrogen bonding from NH groups, whereas the target’s melting point is unreported but likely lower due to reduced hydrogen-bonding capacity .
Sulfonyl vs. Chalcone (α,β-Unsaturated Carbonyl) Groups
  • Chalcone Derivatives : Compounds 2a–2c () have acryloyl groups at position 3, enabling Michael addition reactions. Their UV-Vis spectra show strong absorption at ~300 nm (λmax), while the target’s sulfonyl group may shift absorption due to conjugation differences .
  • Biological Activity : Chalcone derivatives (e.g., 2a ) show moderate antitumor activity (IC₅₀ ~10–20 µM), whereas sulfonyl-containing analogs like the target compound may exhibit enhanced kinase inhibition due to sulfonyl’s affinity for ATP-binding pockets .

Bromine Substitution at Position 6

Bromine at position 6 is a common feature in several analogs, influencing electronic and steric properties:

  • Electronic Effects : Bromine’s electronegativity increases the electron-deficient nature of the coumarin core, enhancing reactivity in nucleophilic aromatic substitution.
  • Biological Relevance: Brominated coumarins (e.g., 3d, 3e in ) show improved antitumor activity compared to non-brominated analogs, suggesting bromine’s role in DNA intercalation or topoisomerase inhibition .

Physicochemical and Spectral Comparisons

Property Target Compound 3d () 2a ()
Melting Point Not reported >300°C 204–206°C
IR (C=O stretch) ~1720–1730 cm⁻¹ 1729 cm⁻¹ 1726 cm⁻¹ (chalcone C=O)
¹H NMR (Ar-H) δ 7.1–8.5 (multiplet) δ 7.13–7.79 (multiplet) δ 6.73–7.79 (multiplet)
Bioactivity (IC₅₀) Under investigation Not reported 2.70 µM (HEPG2-1, )

Biological Activity

6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in medicinal chemistry.

Chemical Structure

The compound's structure consists of a chromenone backbone with a bromine atom and a sulfonyl group attached to a dimethoxybenzene moiety. The molecular formula is C17H13BrO6SC_{17}H_{13}BrO_6S, and its molecular weight is approximately 425.25 g/mol .

Research indicates that this compound exhibits inhibitory activity against specific signaling pathways, particularly the hypoxia-inducible factor 1 (HIF-1) pathway. This pathway is crucial in cellular responses to low oxygen levels and is implicated in cancer progression and metastasis.

Inhibition of HIF-1

The compound has been shown to inhibit the HIF-1 signaling pathway effectively. In studies, it demonstrated an IC50 value below 10 µM, indicating potent activity against HIF-1α stabilization . The sulfonyl group appears essential for maintaining this activity, as modifications to this region significantly reduced efficacy.

Biological Activity Data

The following table summarizes the biological activity of various analogues of the compound, including their IC50 values:

CompoundR GroupIC50 (μM)
5a3-methoxyphenyl3.1
5b4-methoxyphenyl1.3
5c3,5-dimethylphenyl3.3
5d4-chlorophenyl3.5
5e2-trifluoromethylphenyl4.0
Best Compound 4-methoxyphenyl 0.6

Case Study: Anticancer Activity

In a study focused on anticancer properties, the compound was tested against various cancer cell lines. The results indicated that it inhibited cell proliferation effectively at concentrations correlating with its IC50 values. The mechanism involved the downregulation of HIF-1 target genes associated with angiogenesis and metastasis.

Case Study: Neuroprotective Effects

Another investigation explored the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results showed that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-3-(3,4-dimethoxybenzenesulfonyl)-2H-chromen-2-one, and how do reaction conditions impact yield?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Bromination of the chromenone core at position 6 using bromine (Br₂) in dimethylformamide (DMF) under controlled temperatures (0–25°C) to avoid over-bromination .
  • Step 2 : Sulfonylation at position 3 with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to activate the electrophilic substitution .
  • Key Considerations : Solvent polarity (e.g., DMF vs. THF) and temperature gradients significantly affect regioselectivity. Yields range from 40–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the presence of the bromine (δ 7.2–7.5 ppm for aromatic protons) and sulfonyl group (δ 3.8–4.0 ppm for methoxy substituents) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 439.0) and isotopic patterns consistent with bromine .
  • HPLC-PDA : Purity >95% validated using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. What role does the 3,4-dimethoxybenzenesulfonyl group play in modulating biological activity?

  • Answer : The sulfonyl group enhances hydrogen-bonding interactions with target proteins (e.g., kinases or GPCRs) due to its electron-withdrawing nature. Methoxy substituents improve solubility and membrane permeability, as shown in comparative studies with non-sulfonylated analogs (IC₅₀ values reduced by 3–5 fold in cancer cell lines) .
  • Methodological Insight : Use molecular docking (AutoDock Vina) and MD simulations to map interactions with biological targets .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) reveals:

  • Bond Angles : The sulfonyl group adopts a tetrahedral geometry (O-S-O angles ~109.5°), while the chromenone core remains planar (dihedral angle <5° with the benzene ring) .
  • Packing Interactions : Weak C–H⋯O and π–π stacking stabilize the crystal lattice, critical for understanding solid-state stability .
    • Challenges : Crystallization requires slow evaporation of chloroform/ethanol (1:1) with seed crystals. Twinning or disorder in the sulfonyl group may require advanced refinement protocols .

Q. What strategies optimize nucleophilic substitution reactions at the sulfonyl moiety?

  • Answer :

  • Reactivity : The sulfonyl group undergoes nucleophilic aromatic substitution (SNAr) with amines (e.g., morpholine or piperazine) under microwave irradiation (120°C, 30 min), yielding analogs with modified bioactivity .
  • Kinetic Studies : Monitor reaction progress via FT-IR (disappearance of S=O peaks at 1350 cm⁻¹) and optimize using Design of Experiments (DoE) to balance temperature and catalyst (e.g., K₂CO₃) .

Key Methodological Recommendations

  • Synthetic Optimization : Use flow chemistry for hazardous bromination steps to improve safety and scalability .
  • Data Contradiction Analysis : Cross-validate crystallographic results (e.g., SHELXL vs. Olex2 refinements) to address discrepancies in bond-length precision .
  • Biological Assays : Pair in vitro cytotoxicity studies with transcriptomic profiling (RNA-seq) to identify mechanistic pathways .

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